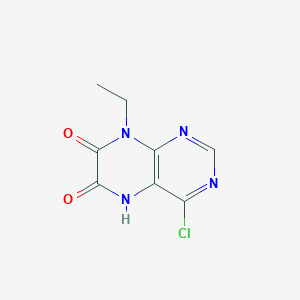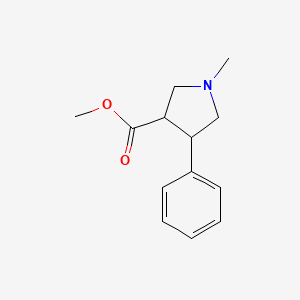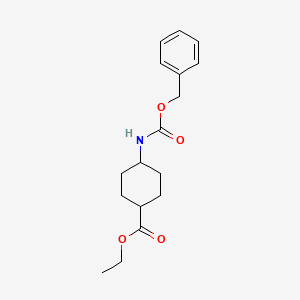![molecular formula C11H9BrO2S B13011959 Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of benzo[b]thiophene-3-carboxylate followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a catalyst such as iron(III) bromide to facilitate the reaction. The esterification step may involve the use of an acid catalyst like sulfuric acid to promote the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted benzo[b]thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
- Ethyl 5-chlorobenzo[b]thiophene-3-carboxylate
- Ethyl 5-fluorobenzo[b]thiophene-3-carboxylate
- Ethyl 5-iodobenzo[b]thiophene-3-carboxylate
These compounds share similar structures but differ in the halogen substituent, which can influence their reactivity and biological activity. This compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens.
Eigenschaften
Molekularformel |
C11H9BrO2S |
|---|---|
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
ethyl 5-bromo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
HOIQXXQEFAFWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13011882.png)
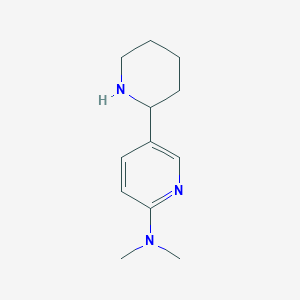

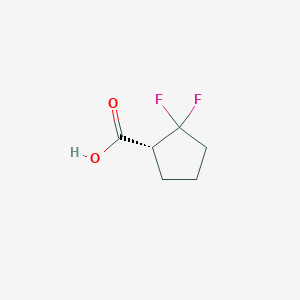
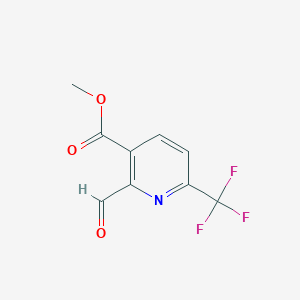
![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
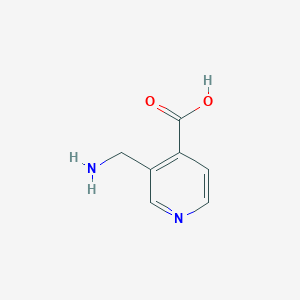
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13011946.png)
